molecular formula C19H29N3O3 B11803564 tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11803564
M. Wt: 347.5 g/mol
InChI Key: DDXVHVYUFDUYLC-UHFFFAOYSA-N
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Description

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a heterocyclic compound primarily used in research and development. It is known for its complex structure, which includes a pyrrolidine ring, a pyridine ring, and a formyl group. This compound is often utilized in the synthesis of various organic molecules and serves as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of pyridine derivatives with formylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The final product is purified using techniques like crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a formyl group, pyrrolidine ring, and pyridine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3

InChI Key

DDXVHVYUFDUYLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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